3-(ALLYLSULFANYL)-10-BROMO-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
Overview
Description
3-(ALLYLSULFANYL)-10-BROMO-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an allylthio group, a bromine atom, and a methyl group attached to a triazino-benzoxazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ALLYLSULFANYL)-10-BROMO-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of a base such as sodium hydroxide (NaOH) in a solvent system like water and dimethyl sulfoxide (DMSO) . Another method involves a one-pot synthesis from isatin-β-thiosemicarbazide, where the compound is boiled in aqueous alkali, followed by the addition of allyl bromide and a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Halocyclization: The compound can undergo halocyclization reactions, where it reacts with halogens like bromine or iodine to form halomethyl derivatives.
Substitution Reactions: The allylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Halogens (Bromine, Iodine): Used in halocyclization reactions.
Bases (NaOH, Na2CO3): Used to deprotonate and activate the compound for further reactions.
Solvents (DMSO, Chloroform): Used to dissolve reactants and facilitate reactions.
Major Products
Halomethyl Derivatives: Formed from halocyclization reactions.
Substituted Derivatives: Formed from substitution reactions involving the allylthio group.
Scientific Research Applications
3-(ALLYLSULFANYL)-10-BROMO-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(ALLYLSULFANYL)-10-BROMO-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: Shares the allylthio group and triazino core but lacks the benzoxazepine structure.
3-methyl[1,3]thiazolo[3’,2’2,3][1,2,4]triazino[5,6-b]indole: Contains a similar triazino core but with a thiazolo ring instead of benzoxazepine.
Uniqueness
3-(ALLYLSULFANYL)-10-BROMO-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to the presence of the benzoxazepine ring fused with the triazino core, along with the allylthio, bromine, and methyl substituents. This unique combination of structural features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
10-bromo-6-methyl-3-prop-2-enylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4OS/c1-3-6-21-14-17-13-12(18-19-14)10-7-9(15)4-5-11(10)16-8(2)20-13/h3-5,7H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKFTWFDFUVUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C3=C(O1)N=C(N=N3)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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